
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl(methyl)amino group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoropyridine, which is then subjected to a nucleophilic substitution reaction with ethyl(methyl)amine to introduce the ethyl(methyl)amino group at the 6-position of the pyridine ring.
Boronic Acid Formation: The resulting intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the ethyl(methyl)amino group.
Reduction: Boronate esters or boranes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
(6-(Methylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but lacks the ethyl group.
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but has two methyl groups instead of an ethyl and a methyl group.
(6-(Ethylamino)-4-fluoropyridin-3-yl)boronic acid: Similar structure but lacks one methyl group.
Uniqueness: (6-(Ethyl(methyl)amino)-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its reactivity and the types of interactions it can form with other molecules. This dual substitution can enhance its solubility and stability, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C8H12BFN2O2 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC名 |
[6-[ethyl(methyl)amino]-4-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BFN2O2/c1-3-12(2)8-4-7(10)6(5-11-8)9(13)14/h4-5,13-14H,3H2,1-2H3 |
InChIキー |
ADQLUJWUVWSYIA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)N(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


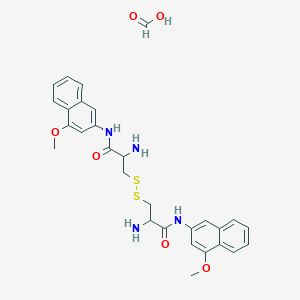
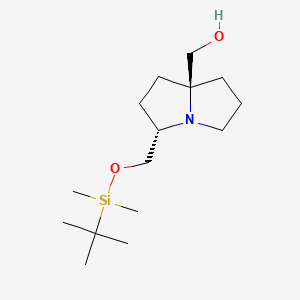
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
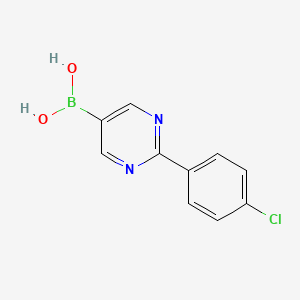
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
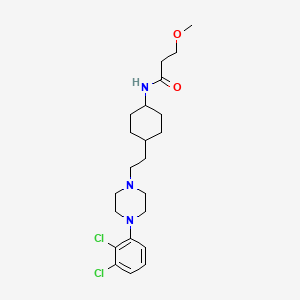
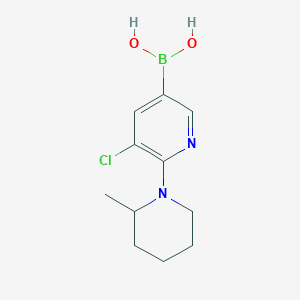
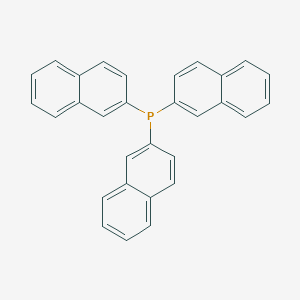
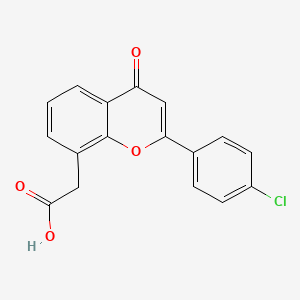
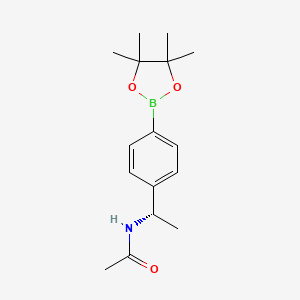
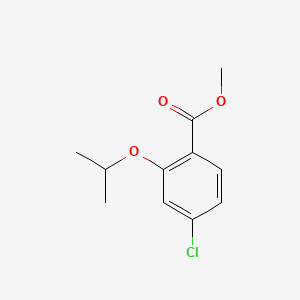
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
